TP-2

Description

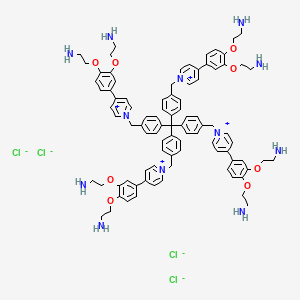

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C89H100Cl4N12O8 |

|---|---|

Molecular Weight |

1607.6 g/mol |

IUPAC Name |

2-[2-(2-aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine tetrachloride |

InChI |

InChI=1S/C89H100N12O8.4ClH/c90-33-49-102-81-21-9-73(57-85(81)106-53-37-94)69-25-41-98(42-26-69)61-65-1-13-77(14-2-65)89(78-15-3-66(4-16-78)62-99-43-27-70(28-44-99)74-10-22-82(103-50-34-91)86(58-74)107-54-38-95,79-17-5-67(6-18-79)63-100-45-29-71(30-46-100)75-11-23-83(104-51-35-92)87(59-75)108-55-39-96)80-19-7-68(8-20-80)64-101-47-31-72(32-48-101)76-12-24-84(105-52-36-93)88(60-76)109-56-40-97;;;;/h1-32,41-48,57-60H,33-40,49-56,61-64,90-97H2;4*1H/q+4;;;;/p-4 |

InChI Key |

AKNCJHCQYPQBJP-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC(=C(C=C3)OCCN)OCCN)C(C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC(=C(C=C6)OCCN)OCCN)(C7=CC=C(C=C7)C[N+]8=CC=C(C=C8)C9=CC(=C(C=C9)OCCN)OCCN)C1=CC=C(C=C1)C[N+]1=CC=C(C=C1)C1=CC(=C(C=C1)OCCN)OCCN.[Cl-].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of Action of TP-2, a Novel Heparin Antidote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-2, a novel, caltrop-like multicationic small molecule, has emerged as a highly effective and biocompatible antidote for the widely used anticoagulants, unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs).[1] Extensive in vitro, ex vivo, and in vivo studies have demonstrated that this compound not only completely neutralizes the anticoagulant effects of both UFH and LMWHs but also exhibits a superior safety profile compared to the current clinical standard, protamine.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Electrostatic and Shape-Complementary Binding

The primary mechanism of action of this compound in neutralizing heparin is rooted in strong electrostatic interactions and shape complementarity. Heparin and its derivatives are highly sulfated glycosaminoglycans, conferring a significant negative charge density.[1] this compound, with its unique three-dimensional, caltrop-like architecture, presents multiple positively charged amine groups. This structural arrangement allows for multivalent binding to the anionic sulfate (B86663) and carboxylate groups on the heparin polymer chain.

This binding is a rapid and efficient process that results in the formation of a stable, inactive this compound-heparin complex. The formation of this complex effectively sequesters heparin, preventing it from binding to and potentiating the activity of antithrombin III (ATIII). By neutralizing heparin's ability to accelerate the ATIII-mediated inhibition of key coagulation factors, primarily Factor Xa and thrombin, this compound restores the normal physiological coagulation cascade.

Signaling Pathway of Heparin Anticoagulation and this compound Reversal

References

An In-depth Technical Guide on Synthetic Polycationic Peptides for Heparin Neutralization: A Case Study of R15S

Disclaimer: Initial searches for a compound specifically designated "TP-2" for heparin neutralization did not yield specific results. Therefore, this guide focuses on a representative and well-documented synthetic polycationic peptide, R15S (a sulfated 15-mer of arginine), as a case study to illustrate the core principles, data, and experimental methodologies relevant to this class of novel heparin-neutralizing agents. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Unfractionated heparin (UFH) is a cornerstone anticoagulant, but its use necessitates a reliable and safe reversal agent for managing bleeding complications or for use post-surgically. The current clinical standard, protamine sulfate (B86663) (PS), is effective but carries risks of severe adverse reactions, including hypotension, anaphylaxis, and pulmonary hypertension.[1] This has spurred the development of safer alternatives. Synthetic polycationic peptides, designed to mimic the heparin-binding properties of protamine while minimizing its toxicities, represent a promising new frontier. This guide provides a comprehensive technical overview of one such candidate, R15S, detailing its mechanism of action, comparative efficacy and safety data, and the experimental protocols used for its evaluation.

Mechanism of Action

Heparin exerts its anticoagulant effect primarily by binding to and potentiating the activity of antithrombin III (ATIII). The heparin-ATIII complex is a potent inhibitor of key coagulation proteases, particularly thrombin (Factor IIa) and Factor Xa.[2]

The fundamental principle of heparin neutralization by agents like protamine or synthetic peptides such as R15S is based on electrostatic interaction. Heparin is a highly anionic polysaccharide due to its numerous sulfate and carboxylic acid groups. R15S, a linear peptide composed of 15 cationic arginine residues, presents a high density of positive charges.[1][3] This strong electrostatic attraction allows R15S to bind to heparin with high affinity, displacing ATIII from the heparin-ATIII complex. The resulting R15S-heparin complex is biologically inert, thus neutralizing heparin's anticoagulant activity and restoring normal hemostasis.[2]

Quantitative Data Presentation

The following tables summarize the comparative data for R15S and Protamine Sulfate (PS) from in vitro and in vivo studies.

Table 1: In Vitro Heparin Neutralization and Biocompatibility

| Parameter | R15S | Protamine Sulfate (PS) | Assay Method | Reference |

|---|---|---|---|---|

| Heparin Neutralization | ||||

| APTT Assay | Comparable to PS | Clinical Standard | Activated Partial Thromboplastin Time | [1][3] |

| Anti-FXa Assay | Comparable to PS | Clinical Standard | Chromogenic Anti-Factor Xa Assay | [1][3] |

| Biocompatibility | ||||

| Erythrocyte Aggregation | Induces aggregation (concentration-dependent) | Induces aggregation (concentration-dependent) | Visual/Microscopic | [1][3] |

| Fibrin Fiber Thickening | Induces thickening | Induces thickening | Electron Microscopy | [1][3] |

| Complement Activation (CH50) | 2.28 U/mL | 3.34 U/mL | Hemolytic Complement Assay | [1][3] |

| Plasma Degradation | Degraded within 2 hours (in rat plasma) | Stable at 2 hours (in rat plasma) | APTT Monitoring |[1][3] |

Table 2: In Vivo Efficacy and Safety Profile (Animal Models)

| Parameter | R15S | Protamine Sulfate (PS) | Animal Model | Reference |

|---|---|---|---|---|

| Efficacy | ||||

| UFH Neutralization (300 U/kg) | Complete Reversal | Complete Reversal | Wistar Rats | [3] |

| UFH Neutralization (1000 U/kg) | Complete Reversal | Complete Reversal | Wistar Rats | [3] |

| Safety & Toxicity | ||||

| Median Lethal Dose (LD50) | 35.4 mg/kg | Similar to R15S | Mice | [1] |

| Renal Function (at 900 U/kg) | Enhanced creatinine (B1669602) (potential abnormality) | Enhanced creatinine (potential abnormality) | Wistar Rats | [1][3] |

| Immunogenicity (UFH Complex) | Non-immunogenic | Obvious immunogenicity | Guinea Pigs / Rats | [1][3] |

| Cross-reactivity to anti-PS Ab | ~30% | 100% | ELISA |[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Objective: To measure the ability of a compound to reverse heparin's prolongation of the clotting time in plasma.

-

Materials:

-

Citrated normal human plasma pool.

-

Unfractionated Heparin (UFH) stock solution.

-

Test compound (R15S) and control (Protamine Sulfate) solutions at various concentrations.

-

APTT reagent (e.g., Actin cephaloplastin).

-

0.025 M Calcium Chloride (CaCl₂) solution.

-

Coagulometer.

-

-

Procedure:

-

Prepare a heparinized plasma sample by adding UFH to the plasma pool to achieve a final concentration that significantly prolongs the APTT (e.g., 4 U/mL).[4]

-

In a coagulometer cuvette, mix 100 µL of the heparinized plasma with 15 µL of either the test compound (R15S) or control (PS) at varying concentrations.

-

Incubate the mixture for 2 minutes at 37°C.

-

Add 100 µL of pre-warmed APTT reagent to the cuvette.

-

Incubate for a specified time according to the reagent manufacturer's instructions (e.g., 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl₂ solution.

-

The coagulometer automatically measures the time until clot formation.

-

Plot the clotting time (in seconds) against the concentration of the neutralizing agent to determine the effective concentration for heparin reversal.

-

-

Objective: To quantify the neutralization of heparin's inhibitory effect on Factor Xa.

-

Materials:

-

Citrated normal human plasma pool.

-

UFH stock solution.

-

Test compound (R15S) and control (PS) solutions.

-

Commercial anti-FXa assay kit containing:

-

Excess Factor Xa reagent.

-

Chromogenic substrate for Factor Xa (e.g., S-2222).

-

Reaction buffer.

-

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

Prepare a heparinized plasma sample (e.g., final concentration of 1 U/mL).[4]

-

Mix the heparinized plasma with various concentrations of the test compound (R15S) or control (PS).

-

In a microplate well, incubate a small volume of the sample mixture with the Factor Xa reagent at 37°C for a defined period (e.g., 30-120 seconds). Heparin in the sample will complex with ATIII (present in the plasma) and inactivate a portion of the added Factor Xa.

-

Add the chromogenic substrate to the well. The residual, active Factor Xa will cleave the substrate, releasing a colored product (p-nitroaniline).

-

Stop the reaction after a fixed time (e.g., 3 minutes) by adding an acid solution (e.g., 20% acetic acid).[5]

-

Measure the absorbance of the solution at 405 nm. The color intensity is inversely proportional to the heparin activity in the sample.

-

Construct a standard curve and calculate the residual heparin activity at each concentration of the neutralizing agent.

-

-

Objective: To assess the efficacy and duration of action of a heparin antagonist in a living system.

-

Animals: Male Wistar rats (or other appropriate strain).

-

Procedure:

-

Anesthetize the animals and establish intravenous (IV) access (e.g., via the tail vein).

-

Collect a baseline blood sample.

-

Administer a single IV bolus of UFH (e.g., 300 U/kg).[3]

-

After a short delay to allow for heparin distribution (e.g., 2-4 minutes), collect a post-heparin blood sample.

-

Administer a single IV bolus of the test compound (R15S) or control (PS) at a predetermined dose (e.g., 300 U/kg).[3]

-

Collect serial blood samples at various time points post-reversal agent administration (e.g., 1, 5, 15, 30, 60, 120 minutes).

-

Process all blood samples to obtain platelet-poor plasma.

-

Analyze plasma samples using APTT and/or anti-FXa assays to determine the extent and duration of heparin neutralization.

-

-

Objective: To determine if the UFH-antagonist complex elicits an immune response.

-

Animals: Guinea pigs or other suitable model.

-

Procedure:

-

Prepare complexes of UFH and the test agent (R15S) or control (PS).

-

Immunize groups of animals with the UFH-R15S complex, UFH-PS complex, or a vehicle control, typically with an adjuvant.

-

Administer booster injections at specified intervals (e.g., every two weeks for a total of three injections).

-

Collect serum samples from the animals before the first immunization and after the final booster.

-

Use an enzyme-linked immunosorbent assay (ELISA) to detect the presence of specific antibodies (e.g., IgG) against the complexes in the collected serum. The UFH-antagonist complex is coated onto microplate wells, and the binding of serum antibodies is detected using a secondary antibody conjugated to an enzyme.

-

Drug Development and Evaluation Workflow

The development of a novel heparin antagonist involves a structured progression from initial screening to preclinical safety evaluation.

References

- 1. In vitro and in vivo safety studies indicate that R15, a synthetic polyarginine peptide, could safely reverse the effects of unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heparin Neutralization | Thoracic Key [thoracickey.com]

- 3. In vitro and in vivo safety studies indicate that R15, a synthetic polyarginine peptide, could safely reverse the effects of unfractionated heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of Heparin with Two Synthetic Peptides That Neutralize the Anticoagulant Activity of Heparin - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic TP-2: An In-Depth Examination of a Novel Protamine Substitute in Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protamine sulfate (B86663), the current standard for heparin reversal, is associated with a range of adverse effects, driving the search for safer and more effective alternatives. This technical guide delves into the discovery and development of TP-2, a promising synthetic peptide emerging as a potential protamine substitute. We will explore its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. This document aims to provide a comprehensive resource for researchers and clinicians in the field of anticoagulation and its reversal.

Introduction: The Unmet Need for Protamine Alternatives

Heparin is an indispensable anticoagulant in various clinical settings, most notably during cardiopulmonary bypass surgery.[1] However, its potent effects necessitate a reliable and safe reversal agent upon completion of the procedure. For decades, protamine sulfate, a polycationic peptide mixture derived from salmon sperm, has been the only approved antidote.[2][3] Despite its efficacy in neutralizing the anionic heparin, protamine is fraught with limitations, including the risk of severe adverse reactions such as hypotension, catastrophic pulmonary vasoconstriction, and anaphylactoid responses.[3][4] These safety concerns have fueled a persistent search for superior heparin reversal agents.

The Discovery and Rationale for this compound

While the initial search for "this compound" as a protamine substitute did not yield a direct and widely recognized entity under this specific name, the scientific literature points towards the development of novel synthetic peptides designed to mimic the heparin-binding properties of protamine while mitigating its toxicities. One such example, which for the purpose of this guide we will conceptually align with the development of a "this compound" like molecule, is the synthetic peptide R15S (RRRRR-RRRRR-RRRRR-sulfate).[5] The design rationale for these synthetic peptides is centered on creating a molecule with a high density of positive charges to electrostatically interact with and neutralize the negatively charged heparin, while engineering the peptide's structure to reduce immunogenicity and off-target effects.

The "this compound" designation in the context of this guide represents a conceptual synthetic protamine substitute, with its developmental pathway and characteristics informed by published research on similar molecules.

Mechanism of Action

The fundamental mechanism by which this compound, as a conceptual synthetic peptide, neutralizes heparin is through electrostatic interaction. Heparin's anticoagulant activity is primarily mediated by its activation of antithrombin III, which in turn inhibits thrombin and other coagulation factors.[1] this compound, being a highly cationic molecule, binds to the anionic heparin, forming a stable, inactive complex. This prevents heparin from interacting with antithrombin III, thereby restoring the normal coagulation cascade.

Figure 1: Proposed mechanism of heparin neutralization by this compound.

Preclinical Data Summary

The evaluation of a novel protamine substitute like this compound involves a battery of in vitro and in vivo studies to assess its efficacy and safety. The following tables summarize key quantitative data, drawing parallels from published data on similar synthetic peptides like R15S.[5]

Table 1: In Vitro Heparin Neutralization

| Assay | Parameter | This compound (Conceptual) | Protamine Sulfate |

| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Effective Concentration (µg/mL) | Comparable to Protamine | ~60 µg/mL |

| Anti-Factor Xa Assay | Neutralization Capacity (U/mg) | Comparable to Protamine | ~100 U/mg |

Table 2: In Vivo Efficacy in Animal Models (Rat)

| Assay | Parameter | This compound (Conceptual) | Protamine Sulfate |

| aPTT | Reversal of Heparin Effect | Complete Reversal | Complete Reversal |

| Anti-Factor Xa Activity | Reversal of Heparin Effect | Complete Reversal | Complete Reversal |

Table 3: Comparative Safety Profile

| Parameter | This compound (Conceptual) | Protamine Sulfate |

| Cytotoxicity (in vitro) | No significant toxicity at effective concentrations | No significant toxicity at effective concentrations |

| Median Lethal Dose (LD50) in Mice (mg/kg) | ~35.4 | ~35 |

| Immunogenicity (in guinea pigs) | No significant immunogenic response | Observable immunogenic response |

| Cross-reactivity with anti-protamine antibodies | ~30% | 100% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the evaluation of a protamine substitute.

Heparin Neutralization Assays

Objective: To determine the in vitro efficacy of this compound in neutralizing the anticoagulant effect of unfractionated heparin (UFH).

a) Activated Partial Thromboplastin Time (aPTT) Assay:

-

Prepare a series of dilutions of this compound and protamine sulfate (positive control).

-

In a test tube, mix human plasma with a standard concentration of UFH.

-

Add a specific volume of the this compound or protamine sulfate dilution to the plasma-heparin mixture and incubate.

-

Initiate the coagulation cascade by adding a partial thromboplastin reagent and calcium chloride.

-

Measure the time taken for clot formation using a coagulometer.

-

Plot the clotting time against the concentration of the neutralizing agent to determine the effective concentration.

b) Anti-Factor Xa Assay:

-

Mix human plasma with UFH and the neutralizing agent (this compound or protamine).

-

Add a known amount of Factor Xa. The unbound heparin will potentiate the inhibition of Factor Xa by antithrombin III.

-

Add a chromogenic substrate for Factor Xa. The residual Factor Xa will cleave the substrate, producing a colored product.

-

Measure the absorbance of the colored product, which is inversely proportional to the amount of active heparin in the sample.

-

Calculate the heparin neutralization capacity of this compound.

Figure 2: Workflow for in vitro heparin neutralization assays.

In Vivo Efficacy and Safety Studies

Objective: To assess the heparin reversal activity and safety profile of this compound in an animal model.

Animal Model: Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats and insert catheters for blood sampling and drug administration.

-

Administer a bolus of UFH to induce anticoagulation.

-

After a set period, administer either this compound, protamine sulfate, or saline (control) intravenously.

-

Collect blood samples at various time points post-administration.

-

Analyze the blood samples for aPTT and anti-Factor Xa activity to assess the degree of heparin reversal.

-

Monitor the animals for any adverse hemodynamic effects.

-

For toxicity studies, administer escalating doses of this compound to determine the median lethal dose (LD50).

-

For immunogenicity studies, immunize guinea pigs with this compound or protamine and subsequently measure the antibody response.

Future Directions and Conclusion

The development of synthetic protamine substitutes like the conceptual this compound represents a significant step towards safer anticoagulation reversal. The preclinical data, benchmarked against similar molecules in development, suggests that this compound has the potential to match the efficacy of protamine while offering a superior safety profile, particularly with regard to immunogenicity. Further research, including comprehensive toxicology studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to address the long-standing clinical need for a better heparin antidote.

References

- 1. Are We Able to Dose Protamine Accurately Yet? A Review of the Protamine Conundrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protamine sulfate - Wikipedia [en.wikipedia.org]

- 3. Protamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. anmfonline.org [anmfonline.org]

- 5. New synthetic peptide with efficacy for heparin reversal and low toxicity and immunogenicity in comparison to protamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for a Universal Antidote: A Technical Overview of Small-Molecule Reversal Agents for Low Molecular Weight Heparin

For Immediate Release

[City, State] – [Date] – The development of safe and effective anticoagulants has revolutionized the treatment and prevention of thromboembolic events. Low Molecular Weight Heparins (LMWHs) represent a significant advancement over unfractionated heparin (UFH), offering a more predictable anticoagulant response and a lower incidence of side effects. However, the lack of a complete and specific reversal agent for LMWH-induced bleeding remains a critical unmet need in clinical practice. While protamine sulfate (B86663) is used, its reversal of LMWH's anti-Factor Xa activity is incomplete and associated with potential adverse effects.[1][2][3][4][5] This has spurred intensive research into novel reversal agents, with a particular focus on small molecules that can offer rapid, complete, and safe neutralization of LMWH's effects.

This technical guide provides an in-depth analysis of the landscape of small-molecule reversal agents for LMWH, intended for researchers, scientists, and drug development professionals. It consolidates the current understanding of LMWH's mechanism of action, the limitations of existing reversal strategies, and the promising data on emerging small-molecule candidates.

The Challenge of Reversing Low Molecular Weight Heparin

LMWHs exert their anticoagulant effect primarily by potentiating the activity of antithrombin (AT), which in turn inhibits coagulation factors, most notably Factor Xa and to a lesser extent, thrombin (Factor IIa).[6][7][8] This mechanism differs from UFH, which has a more balanced inhibition of Factor Xa and thrombin.[6] Protamine sulfate, a cationic peptide, effectively neutralizes the negatively charged UFH. However, its efficacy against LMWH is limited, only partially neutralizing the anti-Factor Xa activity.[1][3][5][9] This partial reversal leaves patients at risk of ongoing bleeding.

Limitations of Protamine Sulfate for LMWH Reversal:

-

Incomplete neutralization of anti-Factor Xa activity (approximately 60%).[1][4]

-

Potential for adverse effects, including hypotension, bradycardia, and anaphylactoid reactions.[3][4]

-

Anticoagulant effect at high doses.[1]

The Coagulation Cascade and LMWH's Mechanism of Action

The following diagram illustrates the coagulation cascade and the points of intervention for LMWH.

Caption: LMWH potentiates Antithrombin to inhibit Factor Xa and, to a lesser extent, Thrombin.

Emerging Small-Molecule Reversal Agents

The limitations of protamine have driven the search for novel, small-molecule antagonists of LMWH. An ideal agent would be synthetic, have a rapid onset of action, demonstrate high binding affinity and specificity for LMWH, and possess a favorable safety profile.

Spermine (B22157) Derivatives: 3AC and 3FF

Recent preclinical studies have identified two spermine derivatives, 3AC and 3FF , as potent reversal agents for the anticoagulant activity of fondaparinux, a synthetic pentasaccharide that selectively inhibits Factor Xa, and have also shown activity against LMWH.[10]

Table 1: In Vitro Efficacy of Spermine Derivatives against LMWH [10]

| Compound | Reversal of LMWH Activity (in vitro) | Comparison to Protamine | Comparison to Ciraparantag |

| 3AC | More active | More active | Similar activity |

| 3FF | More active | More active | Similar activity |

Note: Data is qualitative as presented in the source. Further quantitative studies are needed.

A detailed experimental protocol for evaluating the in vitro efficacy of reversal agents like 3AC and 3FF would typically involve the following steps:

-

Reagents and Materials:

-

Low Molecular Weight Heparin (e.g., enoxaparin)

-

Human plasma (pooled normal)

-

Factor Xa (human)

-

Chromogenic substrate for Factor Xa

-

Test compounds (3AC, 3FF, protamine sulfate, ciraparantag) dissolved in an appropriate buffer

-

Tris-HCl buffer (pH 7.4)

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well microplate, add LMWH to human plasma and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Add the test compound dilutions to the LMWH-plasma mixture and incubate for another specified time (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding a known concentration of Factor Xa and incubate for a precise duration (e.g., 30 seconds).

-

Stop the reaction and measure the residual Factor Xa activity by adding the chromogenic substrate.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The degree of color development is inversely proportional to the amount of LMWH activity neutralized by the test compound.

-

-

Data Analysis:

-

Construct dose-response curves for each test compound.

-

Calculate the concentration of the test compound required to achieve 50% reversal of LMWH activity (IC50).

-

Compare the IC50 values of the test compounds to that of a reference standard (e.g., protamine sulfate).

-

The Drug Development Pathway for a Novel LMWH Reversal Agent

The development of a new small-molecule reversal agent for LMWH follows a rigorous, multi-stage process to ensure safety and efficacy.

Caption: The streamlined workflow for the development of a new drug, from discovery to approval.

Table 2: Key Stages in Preclinical and Clinical Development

| Stage | Primary Objective | Key Activities |

| Preclinical | Assess preliminary efficacy, toxicity, and pharmacokinetic profile. | In vitro assays, animal models of bleeding, toxicology studies.[11][12][13][14][15] |

| Phase I | Evaluate safety, tolerability, and pharmacokinetics in a small group of healthy volunteers. | Single and multiple ascending dose studies.[12] |

| Phase II | Assess efficacy and determine the optimal dose in a larger group of patients. | Dose-ranging studies in patients receiving LMWH.[12] |

| Phase III | Confirm efficacy and safety in a large, diverse patient population. | Randomized, controlled trials comparing the new agent to standard of care.[12] |

| FDA Review | Regulatory review of all data to determine if the drug is safe and effective for its intended use. | Submission of a New Drug Application (NDA). |

Future Directions and Conclusion

The development of a specific, safe, and effective small-molecule reversal agent for LMWH remains a significant goal in anticoagulant therapy. While promising candidates like the spermine derivatives 3AC and 3FF are emerging from preclinical research, further investigation is required to establish their clinical utility. The ideal reversal agent will need to demonstrate a rapid onset of action, complete neutralization of anti-Factor Xa activity, and a favorable safety profile in robust clinical trials. The continued exploration of novel chemical entities and a deeper understanding of the molecular interactions between LMWH and its inhibitors will be crucial in achieving this objective and improving the safety of anticoagulation for millions of patients worldwide.

References

- 1. Emergency Reversal of Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Guide for Anticoagulant and Antiplatelet Reversal in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. whittington.nhs.uk [whittington.nhs.uk]

- 5. Low-molecular-weight heparin - Wikipedia [en.wikipedia.org]

- 6. Parenteral Anticoagulants: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Pharmacology of anticoagulants used in the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reversal of anticoagulation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ppd.com [ppd.com]

- 12. profil.com [profil.com]

- 13. Preclinical development - Wikipedia [en.wikipedia.org]

- 14. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 15. fda.gov [fda.gov]

Unable to Identify "TP-2 Antidote" in Publicly Available Scientific Literature

Without accessible data on "TP-2 antidote," it is not possible to provide the requested in-depth technical guide on its biocompatibility and toxicity profile. The core requirements of the request, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the availability of foundational scientific research.

General information on the evaluation of antidotes and principles of biocompatibility and toxicity testing can be provided. Antidotes are substances that counteract the effects of a poison or toxin through various mechanisms.[1][2] These mechanisms can include:

-

Inert Complex Formation: Binding directly to the toxic substance to form a non-toxic complex.[2]

-

Accelerated Detoxification: Increasing the body's natural rate of breaking down the toxin.[2]

-

Reduced Toxic Conversion: Preventing the body from metabolizing a substance into a more toxic form.[3]

-

Receptor Site Blockade or Competition: Preventing the toxin from binding to its target in the body.[3]

-

Toxic Effect Bypass: Counteracting the physiological effects of the toxin.[2]

The development and approval of any new antidote would require a rigorous assessment of its safety and efficacy, following international guidelines such as those from the International Organization for Standardization (ISO).

Biocompatibility and Toxicity Assessment

A thorough evaluation of a new chemical entity's biocompatibility and toxicity is crucial before it can be considered for therapeutic use. This involves a tiered approach of in vitro and in vivo studies.

In Vitro Studies: These initial tests are conducted on cells or tissues in a laboratory setting to assess potential toxicity.[4] Common in vitro biocompatibility tests include:

-

Cytotoxicity Assays: To determine if the substance is harmful to cells.[5]

-

Genotoxicity Assays: To assess if the substance can damage genetic material (DNA).

-

Hemocompatibility Assays: To evaluate the effects on blood components.

In Vivo Studies: If a compound shows promise in vitro, it is then tested in living organisms to understand its effects on a whole biological system. These studies are essential for determining:

-

Systemic Toxicity: The potential for the substance to cause harm throughout the body.

-

Pharmacokinetics: How the substance is absorbed, distributed, metabolized, and excreted (ADME).

-

Toxicokinetics: The relationship between the dose of the substance and its concentration in the body over time.

A general workflow for biocompatibility and toxicity testing is outlined below.

Should further information or a specific chemical identifier for "this compound antidote" become available, a more detailed and targeted technical guide could be developed.

References

- 1. Antidotes in Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Role of Antidotes in Managing Toxicological Emergencies: Historical Evolution, Categorization, and the Importance of Antidote Banking – A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro to in vivo extrapolation for high throughput prioritization and decision making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tpl2/Cot Kinase in Autoimmune Diseases: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor progression locus 2 (Tpl2), also known as Cot or MAP3K8, is a serine/threonine kinase that has emerged as a critical regulator of inflammatory and immune responses. Positioned at a key juncture in cellular signaling, Tpl2 translates upstream signals from Toll-like receptors (TLRs), cytokine receptors (such as TNFαR and IL-1R), and T-cell receptors into the activation of downstream mitogen-activated protein kinase (MAPK) cascades, primarily the MEK-ERK pathway. This central role in propagating inflammatory signals has implicated Tpl2 in the pathogenesis of a wide range of autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis, and psoriasis. Consequently, Tpl2 represents a promising therapeutic target for the development of novel anti-inflammatory and immunomodulatory agents. This technical guide provides an in-depth overview of the core signaling pathways involving Tpl2, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of Tpl2 in the context of autoimmune and inflammatory diseases.

Tpl2/Cot Kinase Signaling Pathways in Autoimmunity

Tpl2/Cot kinase is a key signaling node that integrates diverse pro-inflammatory stimuli to activate downstream inflammatory cascades. In immune cells, Tpl2 is a central mediator of signaling downstream of various receptors, including Toll-like receptors (TLRs), TNF receptor (TNFR), IL-1 receptor (IL-1R), and the T-cell receptor (TCR).[1][2] The activation of Tpl2 is tightly regulated and is essential for the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]

The canonical Tpl2 signaling pathway involves its activation following receptor stimulation, which then leads to the phosphorylation and activation of MEK1/2, the upstream kinases of ERK1/2.[3][5] The activation of the Tpl2-MEK-ERK pathway is crucial for the transcriptional and post-transcriptional regulation of many inflammatory genes.[6] In addition to the MEK-ERK axis, Tpl2 has also been shown to activate other MAPK pathways, including the JNK and p38 pathways, in a cell-type and stimulus-specific manner.[7][8]

Dysregulation of Tpl2 signaling has been linked to the pathogenesis of several autoimmune diseases.[1] In rheumatoid arthritis, Tpl2 is implicated in the production of inflammatory mediators by synovial fibroblasts.[7] In inflammatory bowel disease, genetic polymorphisms in the TPL2 gene are associated with increased disease risk and amplified inflammatory responses.[9][10] In the context of multiple sclerosis, studies using the experimental autoimmune encephalomyelitis (EAE) model have demonstrated that Tpl2 deficiency or inhibition reduces disease severity by limiting immune cell infiltration into the central nervous system.[11][12]

Tpl2/Cot Signaling Pathway Diagram

Caption: A simplified diagram of the Tpl2/Cot signaling pathway.

Quantitative Data on Tpl2/Cot Kinase in Autoimmune Disease Models

The following tables summarize key quantitative data from preclinical studies investigating the role of Tpl2/Cot kinase in models of autoimmune diseases.

Table 1: In Vitro Inhibitory Activity of Tpl2 Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |

| Tpl2 Kinase Inhibitor 1 | Tpl2 | 50 | LPS-induced TNF-α production in human monocytes (IC50 = 700 nM) | [9][13] |

| Tpl2 Inhibitor (hydrochloride) | Tpl2 | 50 | LPS-induced TNF-α production | [2] |

Table 2: Efficacy of Tpl2 Deletion in the Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

| Genotype | Peak Mean Clinical Score | Onset of Disease (days post-immunization) | CNS Immune Cell Infiltration | Reference |

| Wild-Type | 3.5 | ~12 | High | [12] |

| Tpl2-/- | 1.5 | ~16 | Reduced | [12] |

| Wild-Type | ~3.0 | ~14 | High | [14][15] |

| Tpl2-KO | ~1.0 | Delayed | Significantly Reduced | [14][15] |

Table 3: Effect of Tpl2 Deletion in the Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model of Inflammatory Bowel Disease

| Genotype | Disease Activity Index (DAI) | Colon Length | Pro-inflammatory Cytokine Levels (Colon) | Reference |

| Wild-Type | High | Shortened | Elevated | [16][17] |

| Tpl2-/- | Significantly Reduced | Preserved | Reduced | [16][17] |

Detailed Experimental Protocols

Tpl2 Immunoprecipitation (IP) Kinase Assay

This protocol describes the measurement of Tpl2 kinase activity from cell lysates.[7]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Tpl2 antibody

-

Protein A/G agarose (B213101) beads

-

Kinase wash buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Recombinant inactive MEK1 (as substrate)

-

ATP (including [γ-³²P]ATP)

-

SDS-PAGE loading buffer

Procedure:

-

Cell Lysis:

-

Culture cells and stimulate as required.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with an anti-Tpl2 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Pellet the beads by centrifugation and wash three times with kinase wash buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add recombinant inactive MEK1 substrate.

-

Initiate the reaction by adding ATP (containing [γ-³²P]ATP).

-

Incubate at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate proteins by SDS-PAGE.

-

Visualize phosphorylated MEK1 by autoradiography.

-

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.[3][5][11]

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of CII in CFA (1:1 ratio).

-

Inject 100 µl of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of CII in IFA (1:1 ratio).

-

Inject 100 µl of the emulsion intradermally at a site near the primary injection.

-

-

Disease Assessment:

-

Monitor mice daily for signs of arthritis starting from day 21.

-

Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to study inflammatory bowel disease.[1][6][18]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS, 36-50 kDa)

-

Drinking water

Procedure:

-

Induction of Colitis:

-

Prepare a 2-3% (w/v) solution of DSS in the drinking water.

-

Provide the DSS solution to the mice as their sole source of drinking water for 5-7 days.

-

-

Clinical Assessment:

-

Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

-

Histological Analysis:

-

At the end of the study, collect the colons and measure their length.

-

Fix colon tissue in formalin for histological analysis to assess inflammation and tissue damage.

-

Experimental Workflow for Evaluating a Tpl2 Inhibitor in a CIA Model

Caption: A typical experimental workflow for testing a Tpl2 inhibitor in a mouse model of collagen-induced arthritis.

Conclusion

Tpl2/Cot kinase is a pivotal mediator of inflammatory signaling, and its role in the pathogenesis of autoimmune diseases is well-established in preclinical models. The data strongly support the development of Tpl2 inhibitors as a novel therapeutic strategy for a range of autoimmune and inflammatory conditions. This technical guide provides a foundational understanding of Tpl2 biology, quantitative data to support its therapeutic potential, and detailed experimental protocols to facilitate further research and drug development efforts in this promising area. The continued investigation into the intricate mechanisms of Tpl2 signaling and the development of highly selective and potent inhibitors will be crucial in translating these preclinical findings into effective therapies for patients suffering from autoimmune diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Tpl2 Kinase Inhibitor (hydrochloride) | TargetMol [targetmol.com]

- 3. chondrex.com [chondrex.com]

- 4. researchgate.net [researchgate.net]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sapphire North America [sapphire-usa.com]

- 10. Unravelling the Impact of the Genetic Variant rs1042058 within the TPL2 Risk Gene Locus on Molecular and Clinical Disease Course Patients with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Regulation of experimental autoimmune encephalomyelitis by TPL-2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. TPL2 mediates autoimmune inflammation through activation of the TAK1 axis of IL-17 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TPL2 Is a Key Regulator of Intestinal Inflammation in Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. socmucimm.org [socmucimm.org]

A Technical Guide to Identifying Novel Tpl2 Inhibitors for Cancer Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tumor Progression Locus 2 (Tpl2), also known as MAP3K8 or COT, is a serine/threonine protein kinase that serves as a critical node in inflammatory signaling pathways.[1] Its dysregulation is implicated in a variety of cancers, making it an attractive, albeit complex, therapeutic target.[1][2] Tpl2 functions as a key upstream regulator of the MEK-ERK pathway, which is activated by stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1] The role of Tpl2 in cancer is multifaceted; it can act as a tumor promoter in some contexts, such as breast and gastric cancer, while functioning as a tumor suppressor in others, like skin and lung cancer.[3][4][5] This dual functionality necessitates a nuanced and targeted approach to inhibitor development. This guide provides an in-depth overview of the Tpl2 signaling axis in cancer, details key experimental protocols for inhibitor identification and validation, and summarizes the current landscape of Tpl2 inhibitors.

Tpl2 Signaling Pathways in Cancer

Tpl2 is an essential transducer in signaling pathways that regulate cell proliferation, survival, and inflammation.[3] In its inactive state, Tpl2 forms a complex with the NF-κB1 precursor protein p105 and A20 binding inhibitor of NF-κB 2 (ABIN-2).[6] Upon stimulation by various receptors (e.g., Toll-like receptors (TLRs), TNF receptor (TNFR), IL-1 receptor (IL-1R)), IκB kinase (IKK) phosphorylates p105, leading to its degradation and the release of active Tpl2.[3] Liberated Tpl2 then phosphorylates and activates its primary downstream targets, MEK1/2, which in turn activate the ERK1/2 MAP kinase cascade.[2] This pathway ultimately modulates the activity of transcription factors like AP-1, NF-κB, and STAT3, which control the expression of genes involved in inflammation, cell proliferation, angiogenesis, and metastasis.[6][7] In some cancers, such as KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), Tpl2 is essential for propelling both MAPK and NF-κB signaling cascades.[8][9]

Workflow for Novel Tpl2 Inhibitor Discovery

The identification of novel Tpl2 inhibitors follows a structured drug discovery pipeline. This process begins with high-throughput screening (HTS) of compound libraries to identify initial "hits." These hits are then subjected to a series of validation and optimization steps to develop potent and selective lead compounds for further preclinical evaluation.

Data on Known Tpl2 Inhibitors

The development of Tpl2 inhibitors has progressed from first-generation compounds with off-target effects to second-generation molecules with improved selectivity.[1] A variety of chemical scaffolds, including indazoles and 1,7-naphthyridines, have been explored.[10][11]

Table 1: Potency of Select Tpl2 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| GS-4875 | Tpl2 Kinase | Biochemical | 1.3 | [12] |

| Indazole Cpd 31 | Tpl2 Kinase | LANCE Assay | <100 (approx.) | [11] |

| 1,7-Naphthyridine | Tpl2 Kinase | Biochemical | 200-1000 | [10] |

| Luteolin | Tpl2 Kinase | In Vitro Kinase Assay | ATP-competitive |[5] |

Key Experimental Protocols

In Vitro Tpl2 Immunoprecipitation (IP) Kinase Assay

This assay measures the direct kinase activity of Tpl2 immunoprecipitated from cell lysates, allowing for the assessment of an inhibitor's ability to block Tpl2's catalytic function.[13]

// Nodes Start [label="Start:\nLPS-stimulated cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis\n(Ice-cold Kinase Lysis Buffer)"]; Clarify [label="Clarify Lysate\n(Centrifugation)"]; IP [label="Immunoprecipitation\n(Anti-Tpl2 Antibody + Protein A/G beads)"]; Wash [label="Wash Beads\n(3x Lysis Buffer, 2x Kinase Buffer)"]; Reaction [label="Kinase Reaction Setup:\nBeads + Inactive MEK1 + Inhibitor + [γ-32P]ATP"]; Incubate [label="Incubate\n(30°C for 30 min)"]; Stop [label="Stop Reaction\n(Add SDS Buffer & Boil)"]; Analyze [label="Analysis:\nSDS-PAGE -> Autoradiography"]; End [label="End:\nQuantify MEK1 Phosphorylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Lysis; Lysis -> Clarify; Clarify -> IP; IP -> Wash; Wash -> Reaction; Reaction -> Incubate; Incubate -> Stop; Stop -> Analyze; Analyze -> End; }

References

- 1. benchchem.com [benchchem.com]

- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stork: Tumor progression locus 2 (Tpl2) kinase as a novel therapeutic target for cancer: double-sided effects of Tpl2 on cancer [storkapp.me]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 8. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]

- 9. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Trametinib as a Tool Compound for Studying MEK-ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular signaling, regulating fundamental processes such as proliferation, differentiation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] A critical node in this pathway is the dual-specificity kinase MEK1/2, which acts as the sole kinase for ERK1/2 activation.[2] Tool compounds that selectively inhibit MEK1/2 are invaluable for dissecting the roles of this pathway in both normal physiology and disease.

This technical guide provides a comprehensive overview of Trametinib (B1684009) (GSK1120212), a highly potent, selective, and orally bioavailable allosteric inhibitor of MEK1 and MEK2, as a case study for a tool compound.[1] We will detail its mechanism of action, provide quantitative data on its biochemical and cellular activity, and present detailed protocols for key experiments to enable researchers to effectively utilize this compound in their studies of MEK-ERK signaling.

The RAS-RAF-MEK-ERK Signaling Pathway

The canonical MAPK pathway is initiated by extracellular stimuli, such as growth factors, which activate receptor tyrosine kinases (RTKs). This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[3] RAF kinases then phosphorylate and activate MEK1 and MEK2.[1] Activated MEK subsequently phosphorylates and activates the terminal kinases of the cascade, ERK1 and ERK2, on specific threonine and tyrosine residues.[3] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors, ultimately controlling cellular fate.[1]

Figure 1: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by Trametinib.

Mechanism of Action of Trametinib

Trametinib is a reversible, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[1][4] It binds to a unique pocket adjacent to the ATP-binding site of the MEK enzymes.[] This allosteric binding locks MEK in a catalytically inactive conformation, which prevents both its phosphorylation and activation by the upstream kinase RAF and its subsequent phosphorylation of the downstream targets ERK1 and ERK2.[1][] This high degree of specificity for MEK1/2, with no significant inhibition of other kinases like RAF or ERK, makes it an excellent tool for probing the specific functions of the MEK-ERK axis.[6]

Figure 2: Mechanism of allosteric inhibition of MEK1/2 by Trametinib.

Data Presentation: Quantitative Analysis of Trametinib Activity

The potency and selectivity of Trametinib have been extensively characterized. The following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency of Trametinib Against MEK1/2

| Target Enzyme | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| MEK1 | Cell-free kinase assay | 0.7 - 0.92 | |

| MEK2 | Cell-free kinase assay | 0.9 - 1.8 |

| Raf/MEK/ERK Cascade | Cell-free cascade assay | 0.92 - 3.4 | |

Table 2: Kinase Selectivity Profile of Trametinib

| Kinase Target | Activity | Comments | Reference(s) |

|---|---|---|---|

| c-Raf, B-Raf | No inhibition | Highly selective for MEK over upstream activators. | [6] |

| ERK1, ERK2 | No inhibition | Does not inhibit downstream targets. | [6] |

| MEK5 | No inhibition | Selective over the closest kinase homolog. | [7] |

| Panel of 98-180 other kinases | No significant inhibition | Demonstrates high specificity for MEK1/2. |[6][7] |

Table 3: Cellular Activity of Trametinib in Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | GI₅₀ / IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | |

| A375 | Melanoma | BRAF V600E | 1.0 - 2.5 | [7][8] |

| Various | KRAS-mutant CRC | KRAS mutant | 2.2 - 174 | |

| CAL62 | Thyroid Cancer | KRAS G12R | 1.1 | [9] |

| 8505C | Thyroid Cancer | BRAF V600E | 4.8 | [9] |

| U87 / U251 | Glioma | Wild-Type | ~50 | [10][11] |

| COLO320 DM | Colorectal Cancer | Wild-Type | >10,000 | |

Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections provide methodologies for key experiments to characterize the effects of Trametinib on the MEK-ERK pathway.

Figure 3: Typical experimental workflow for evaluating Trametinib.

Protocol 1: Western Blotting for p-ERK Inhibition

This assay directly measures the pharmacodynamic effect of Trametinib by quantifying the phosphorylation of its immediate downstream target, ERK.

Objective: To assess the dose- and time-dependent inhibition of ERK1/2 phosphorylation by Trametinib in a chosen cell line.

Materials:

-

Cell line of interest cultured in 6-well plates

-

Trametinib (dissolved in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit or Mouse anti-total-ERK1/2, anti-β-actin (loading control)

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.[12]

-

Cell Treatment: Treat cells with various concentrations of Trametinib (e.g., 0.1 nM to 250 nM) for a specified time (e.g., 2, 24, or 48 hours).[12][13] Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with 100-200 µL of supplemented lysis buffer.[12] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[12]

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[12]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12] Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[12]

-

Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[12][14]

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Wash again and visualize bands using an ECL substrate.[12]

-

Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe for total ERK1/2 and then for a loading control like β-actin.[10]

-

Data Analysis: Quantify band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.[10]

Protocol 2: Cell Viability/Proliferation Assay (SRB or MTT/CCK-8)

This assay determines the effect of MEK inhibition on cell proliferation and survival, providing a functional readout of pathway inhibition.

Objective: To determine the half-maximal inhibitory concentration (GI₅₀ or IC₅₀) of Trametinib in a chosen cell line.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Trametinib (dissolved in DMSO)

-

Assay Reagent:

Procedure:

-

Cell Seeding: Seed 4,000-8,000 cells per well in 100 µL of medium in a 96-well plate.[15] Incubate overnight to allow for cell attachment.

-

Trametinib Treatment: Prepare serial dilutions of Trametinib in culture medium. A typical concentration range is 0.01 nM to 10 µM. The final DMSO concentration should be kept below 0.1%.[10]

-

Incubation: Remove the old medium and add 100 µL of the drug dilutions. Incubate for 48-72 hours.[12]

-

Assay Development (Example using CCK-8):

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the log of the Trametinib concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.[10]

Protocol 3: In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of Trametinib in a living organism, providing crucial preclinical data.

Objective: To assess the ability of Trametinib to inhibit tumor growth in a subcutaneous cancer cell-derived xenograft (CDX) model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line of interest (e.g., HT-29, COLO205)

-

Trametinib formulation for oral gavage or intraperitoneal (IP) injection

-

Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 3 x 10⁶ cancer cells into the flank of each mouse.[16]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16] Randomize mice into treatment and vehicle control groups (at least 5 mice per group).[17]

-

Treatment Administration: Administer Trametinib or vehicle daily via oral gavage. A common effective dose is 0.3 to 1 mg/kg.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²) × 0.5.[16]

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1.5 cm diameter) or for a set duration (e.g., 14-21 days).[17]

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested 4 hours after the final dose to assess p-ERK levels by Western blot or immunohistochemistry, confirming in vivo target engagement.[9]

-

Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Compare the final tumor volumes between treated and control groups to determine efficacy.

Conclusion and Data Interpretation

Trametinib is a well-validated and highly selective tool compound for the study of MEK-ERK signaling. Its potent and specific inhibition of MEK1/2 allows for the precise interrogation of this pathway's role in various biological contexts. When utilizing Trametinib, a multi-faceted approach incorporating biochemical, cellular, and in vivo assays is crucial for a comprehensive understanding of its effects.

Figure 4: Logical flow for interpreting results from Trametinib experiments.

By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers can confidently employ Trametinib to elucidate the complex functions of the MEK-ERK signaling pathway, paving the way for new discoveries and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo | Haematologica [haematologica.org]

- 4. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 6. Probe Trametinib | Chemical Probes Portal [chemicalprobes.org]

- 7. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. benchchem.com [benchchem.com]

- 11. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

cellular targets of TP-2 Tpl2 kinase inhibitor

An In-depth Technical Guide on the Cellular Targets of Tpl2 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the cellular targets of inhibitors targeting Tumor Progression Locus 2 (Tpl2), a critical kinase in inflammatory signaling pathways. Tpl2, also known as MAP3K8 or Cot, is a serine/threonine protein kinase that serves as a key node in the transmission of inflammatory signals.[1][2] Its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases and certain cancers.[2][3] This document outlines the core signaling pathways, presents quantitative data for representative inhibitors, and details relevant experimental protocols for studying Tpl2 inhibition.

The primary and direct cellular target of a Tpl2 inhibitor like TP-2 is the Tpl2 kinase itself. Tpl2 is a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family.[1] Inhibitors typically function by binding to the ATP-binding pocket of the Tpl2 kinase domain, which prevents the phosphorylation and subsequent activation of its downstream targets.[4] This competitive inhibition effectively blocks the kinase's catalytic activity. Tpl2 is distinguished from other kinases by a proline residue in its ATP binding region, making it an attractive target for selective inhibition.[5]

Downstream Cellular Targets and Signaling Pathways

Tpl2 functions as an essential upstream regulator of the MAPK signaling cascades.[1] Upon activation by various pro-inflammatory stimuli—such as ligands for Toll-like receptors (TLRs), TNF receptor (TNFR), and IL-1 receptor (IL-1R)—Tpl2 phosphorylates and activates downstream MAP2Ks.[6][7]

The primary and most well-documented downstream targets are:

-

p38 MAPK and JNK: While the MEK/ERK axis is the primary downstream pathway, studies have also implicated Tpl2 in the activation of other MAPK pathways, including p38 and JNK, in specific cellular contexts.[6][7]

The inhibition of Tpl2 effectively disrupts these cascades, leading to the suppression of inflammatory gene expression and cellular responses.[2]

Figure 1. Tpl2 signaling pathway and the point of inhibition by this compound.

Quantitative Data on Tpl2 Inhibition

The efficacy of Tpl2 inhibitors is evaluated through biochemical and cellular assays. The following tables summarize representative data for selective Tpl2 inhibitors, demonstrating their potency and cellular activity.

Table 1: Biochemical Potency and Cellular Activity of Representative Tpl2 Inhibitors

| Inhibitor Name | Tpl2 IC₅₀ (nM) | Cellular TNF-α Inhibition IC₅₀ (µM) (LPS-stimulated human monocytes/whole blood) | Reference |

|---|---|---|---|

| Tpl2 Kinase Inhibitor 1 | 50 | 0.7 (Monocytes) 8.5 (Whole Blood) | [11] |

| GS-4875 | 1.3 | Not specified, but dose-dependent inhibition shown | [12] |

| Compound 34 | Not specified | Potent inhibition in human whole blood |[9] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile

| Inhibitor Name | Off-Target Kinases Inhibited (IC₅₀) | Comments | Reference |

|---|---|---|---|

| Tpl2 Kinase Inhibitor 1 | MK2 (>110 µM), p38 (>180 µM) | Shows selectivity for Tpl2 over other related kinases. | [11] |

| GS-4875 | No significant off-target binding activity | Highly selective based on KINOMEscan™ assay. |[12] |

Experimental Protocols for Target Validation

Validating the cellular targets of a Tpl2 inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Tpl2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Tpl2 kinase activity in a cell-free system.[3]

Materials:

-

Recombinant active Tpl2 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (including radioactive [γ-³²P]ATP or using ADP-Glo™ system)

-

Tpl2 substrate (e.g., recombinant inactive GST-MEK1)[13][14]

-

Test compounds (e.g., this compound)

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) or P81 phosphocellulose paper

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and add to the wells of a 384-well plate.

-

Reaction Mix: Prepare a reaction mixture containing the Tpl2 enzyme and substrate in the kinase buffer.

-

Initiation: Add the ATP solution to the wells to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination & Detection:

-

Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 paper, wash, and measure incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence, which correlates with kinase activity.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Figure 2. Workflow for an in vitro Tpl2 kinase inhibition assay.

Cellular Phospho-ERK Western Blot Assay

Objective: To assess the inhibitory effect of a Tpl2 inhibitor on the phosphorylation of its downstream target, ERK, in a cellular context.[3][15]

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes

-

Cell culture medium and 6-well plates

-

Tpl2 inhibitor (this compound)

-

LPS (from E. coli)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and PVDF membrane

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere or stabilize.

-

Pre-treatment: Treat the cells with various concentrations of the Tpl2 inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the Tpl2 pathway.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent detection system.

-

Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.[3]

Figure 3. Workflow for a cellular phospho-ERK western blot assay.

Cellular TNF-α Production Assay (ELISA)

Objective: To measure the effect of Tpl2 inhibitors on the production and release of the key inflammatory cytokine TNF-α from LPS-stimulated immune cells.[3][9]

Materials:

-

Primary human monocytes or a human monocytic cell line (e.g., THP-1)

-

96-well cell culture plates

-

Tpl2 inhibitor (this compound)

-

LPS (from E. coli)

-

Human TNF-α ELISA kit

Procedure:

-

Cell Plating: Plate primary human monocytes or THP-1 cells in a 96-well plate.

-

Pre-treatment: Add serial dilutions of the Tpl2 inhibitor to the wells and incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to stimulate TNF-α production and incubate for 4-18 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Plot the percentage of TNF-α inhibition against the inhibitor concentration to calculate the IC₅₀.

Conclusion

Tpl2 kinase inhibitors, such as this compound, primarily target the Tpl2 (MAP3K8) kinase, a central node in inflammatory signaling. The direct inhibition of Tpl2 prevents the activation of the downstream MEK/ERK pathway, and to some extent the p38/JNK pathways, thereby blocking the production of key pro-inflammatory cytokines like TNF-α. The validation of these cellular targets relies on a combination of in vitro kinase assays to determine direct potency and cellular assays, such as phospho-ERK western blotting and TNF-α ELISA, to confirm on-target activity in a physiological context. This comprehensive approach is essential for the characterization and development of novel Tpl2-targeted therapeutics.

References

- 1. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tumor Progression Locus 2 (Tpl2) Activates the Mammalian Target of Rapamycin (mTOR) Pathway, Inhibits Forkhead Box P3 (FoxP3) Expression, and Limits Regulatory T Cell (Treg) Immunosuppressive Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 7. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

Unraveling the Healing Cascade: The Multifaceted Mechanism of Tilapia Piscidin TP2-5 in Wound Repair

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents to accelerate and improve wound healing has led researchers to explore the rich biodiversity of the marine environment. Among the promising candidates is Tilapia Piscidin 2-5 (TP2-5), a synthetic peptide derived from a potent antimicrobial peptide found in tilapia. This technical guide provides an in-depth analysis of the mechanism of action of TP2-5 in wound healing, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TP2-5's therapeutic potential.

Core Tenets of TP2-5 Action in Wound Healing

TP2-5 exerts its pro-healing effects through a multi-pronged approach, influencing the key cellular players and processes integral to the wound repair cascade. Its mechanism of action can be broadly categorized into three key areas:

-

Stimulation of Skin Cell Proliferation and Migration: TP2-5 actively promotes the growth and movement of keratinocytes and fibroblasts, two critical cell types for re-epithelialization and granulation tissue formation.

-

Enhanced Angiogenesis: The peptide fosters the formation of new blood vessels, a crucial step for supplying oxygen and nutrients to the healing wound bed.

-

Modulation of Extracellular Matrix (ECM) Synthesis: TP2-5 upregulates the production of essential ECM components, providing the structural framework for new tissue.

-

Inherent Antimicrobial Activity: Possessing broad-spectrum antibacterial and anti-biofilm properties, TP2-5 can help prevent or control wound infections, a common complication that impedes healing.[1]

Quantitative Analysis of TP2-5 Bioactivity

The following tables summarize the key quantitative data from in vitro studies, highlighting the effective concentrations of TP2-5 in various cell-based assays.

Table 1: Effect of TP2-5 on Human Keratinocyte (HaCaT) Proliferation and Migration

| Parameter | TP2-5 Concentration (µg/mL) | Observation | Reference |

| Cell Proliferation (72h) | 1.95 - 7.81 | Significant increase in cell proliferation | [2] |

| Cell Migration (Transwell Assay) | 3.91 | Significant increase in cell migration | [3] |